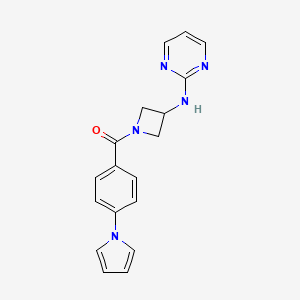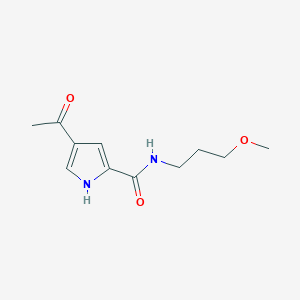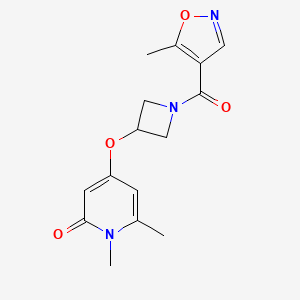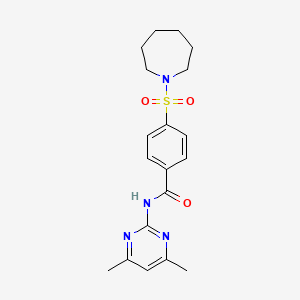
(4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrrole ring, a phenyl ring, a pyrimidine ring, and an azetidine ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, with a five-membered ring containing one nitrogen atom . Pyrimidine is a basic aromatic ring structure that is found in many natural substances . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring could be synthesized using the Knorr pyrrole synthesis, a reaction between α-amino ketones or α-amino-β-ketoesters and an excess of α-diketones . The pyrimidine ring could be synthesized using the Biginelli reaction . The azetidine ring could be synthesized from β-amino alcohols .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole ring would contribute to the aromaticity of the molecule, while the azetidine ring would introduce some strain due to its small ring size .Chemical Reactions Analysis
The compound would likely undergo reactions typical of the functional groups present in it. For example, the pyrrole ring might undergo electrophilic substitution reactions, while the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, it might have a certain solubility in water or organic solvents, a certain melting point, and so on .Scientific Research Applications
Stereospecific Synthesis
One study explores the stereospecific synthesis of pyrrolidines, offering insights into the methodology for obtaining enantiomerically pure pyrrolidines through 1,3-dipolar cycloaddition involving sugar-derived enones and azomethine ylides. This synthesis pathway highlights the potential utility of such compounds in creating structurally complex and stereochemically defined molecules for various research applications (Oliveira Udry et al., 2014).
Crystal Structure Analysis
Another study focuses on the crystal structure of a related compound, providing essential data for understanding molecular conformation, bonding interactions, and overall geometry, which are crucial for the design of new materials or drug molecules. The detailed crystallographic analysis aids in the prediction of the compound's behavior in solid-state forms (Akkurt et al., 2003).
Antimicrobial and Antitubercular Activities
Research into the synthesis of new pyrimidine-azetidinone analogues has shown promising antimicrobial and antitubercular activities. This study underscores the compound's potential as a scaffold for developing new therapeutic agents targeting resistant bacterial strains and tuberculosis, highlighting its significance in addressing global health challenges (Chandrashekaraiah et al., 2014).
Antiproliferative Activity
A study on a synthesized compound featuring a pyrazolo[3,4-d]pyrimidine core revealed notable antiproliferative activity against various cancer cell lines. This finding indicates the potential use of such compounds in cancer research, particularly in the development of new chemotherapeutic agents with targeted action mechanisms (Bakr & Mehany, 2016).
Novel PET Agent for Parkinson's Disease
The synthesis of a new potential PET (Positron Emission Tomography) agent for imaging LRRK2 enzyme in Parkinson's disease represents another significant application. The development of such imaging agents is crucial for advancing diagnostic tools in neurodegenerative disease research, potentially leading to early detection and improved therapeutic strategies (Wang et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other heterocyclic compounds, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to a range of biological effects .
Result of Action
Similar compounds have been reported to have a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-17(14-4-6-16(7-5-14)22-10-1-2-11-22)23-12-15(13-23)21-18-19-8-3-9-20-18/h1-11,15H,12-13H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMKNYODVNKTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]acetamide](/img/structure/B2942934.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2942935.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2942936.png)
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide](/img/structure/B2942938.png)


![N-[2-[Ethyl-[(1-methylpyrazol-4-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2942943.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2942945.png)


![6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942950.png)
